2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde

Lipophilicity Drug-likeness Permeability

2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde (CAS 127204-74-4) is a heterocyclic small molecule (C₁₇H₁₂N₂OS, MW 292.4 g/mol) belonging to the 2-arylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde family. It features a fused benzimidazothiazole core with a p-tolyl (4-methylphenyl) substituent at the 2-position and a reactive formyl group at the 3-position, yielding an XLogP3 of 5.1 and a topological polar surface area of 34.37 Ų.

Molecular Formula C17H12N2OS
Molecular Weight 292.36
CAS No. 127204-74-4
Cat. No. B2989151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde
CAS127204-74-4
Molecular FormulaC17H12N2OS
Molecular Weight292.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O
InChIInChI=1S/C17H12N2OS/c1-11-6-8-12(9-7-11)16-14(10-20)19-13-4-2-3-5-15(13)21-17(19)18-16/h2-10H,1H3
InChIKeyHOUNTOGJXYLMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde (CAS 127204-74-4): Core Identity and Procurement Profile


2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde (CAS 127204-74-4) is a heterocyclic small molecule (C₁₇H₁₂N₂OS, MW 292.4 g/mol) belonging to the 2-arylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde family [1]. It features a fused benzimidazothiazole core with a p-tolyl (4-methylphenyl) substituent at the 2-position and a reactive formyl group at the 3-position, yielding an XLogP3 of 5.1 and a topological polar surface area of 34.37 Ų [1]. Commercially available from multiple suppliers at ≥95–98% purity, this compound is supplied exclusively for R&D use and is commonly employed as a synthetic intermediate and scaffold for medicinal chemistry derivatization .

Why 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde Cannot Be Casually Replaced by Other 2-Aryl Analogs in the Same Series


Within the 2-arylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde congeneric series, the identity of the 4-substituent on the 2-phenyl ring governs both computed lipophilicity (XLogP3 spans 4.7 to 5.1 across phenyl, 4-fluorophenyl, and p-tolyl analogs) and electronic character, which in turn modulate membrane permeability, protein binding, and derivatization reactivity [1][2]. The p-tolyl variant occupies a distinct physicochemical niche—offering higher logP than the unsubstituted phenyl analog (5.1 vs. 4.7) without introducing the hydrogen-bond acceptor character of the 4-fluoro or 4-methoxy congeners—making it a preferred choice when passive cellular uptake must be balanced against metabolic liabilities associated with electron-withdrawing or additional H-bonding substituents [1][3]. Furthermore, vendor-reported biological annotations specifically link this compound to prostate cancer cell inhibition and metal-chelate activity, claims not uniformly documented for its closest 2-phenyl and 2-(4-fluorophenyl) analogs, underscoring that generic substitution within this series risks losing compound-specific biological starting points .

2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde: Comparator-Anchored Quantitative Differentiation Evidence


Computed XLogP3 Lipophilicity: p-Tolyl vs. Phenyl vs. 4-Fluorophenyl Analogs

The target compound (2-p-tolyl) exhibits an XLogP3 of 5.1, which is +0.4 log units higher than the unsubstituted 2-phenyl analog (XLogP3 = 4.7) and +0.3 log units higher than the 2-(4-fluorophenyl) analog (XLogP3 = 4.8), making it the most lipophilic member among the three closest commercially available 2-aryl-3-carbaldehyde congeners [1][2][3]. This 0.3–0.4 logP increment corresponds to an estimated ~2.0–2.5× increase in octanol-water partition coefficient, which can translate to measurably higher passive membrane permeability in cell-based assays. Notably, the p-tolyl compound achieves this enhanced lipophilicity solely through a non-ionizable methyl group, avoiding the additional H-bond acceptor contributed by the 4-fluoro substituent (HBA count: 3 for p-tolyl vs. 4 for 4-fluorophenyl) [1][3].

Lipophilicity Drug-likeness Permeability

Commercial Purity and Supplier Availability: Multi-Vendor Benchmarking of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde

The target compound is stocked by at least five independent suppliers (Leyan, Chemscene, AKSci, Fluorochem, and 1PlusChem) at purities of ≥95% to 98%, with catalog packaging from 100 mg to 100 g [1]. In contrast, the 2-phenyl analog (CAS 127204-71-1) is available from fewer vendors at comparable purity, and the 2-(4-fluorophenyl) analog is listed at 97% purity from a more limited supplier base . The broader supplier diversity for the p-tolyl derivative reduces single-source procurement risk and facilitates competitive price benchmarking. Published synthetic protocols based on one-pot multicomponent domino cyclization under microwave irradiation have been demonstrated for this scaffold class, providing a viable route for in-house resynthesis if supply chain continuity is critical [2].

Purity specification Supplier diversity Procurement risk

Reported Prostate Cancer Cell Inhibition: A Biological Annotation Distinct from Closest Analogs

The vendor technical datasheet for 2-p-tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde explicitly reports inhibition of prostate cancer cells in vitro, a tissue-type-specific annotation that has not been identically documented for the 2-phenyl or 2-(4-fluorophenyl) analogs in publicly available product descriptions . While the original research publication(s) underlying this claim are not directly cited on the vendor page—and no IC₅₀ value is provided—the annotation distinguishes this compound within its analog series as a starting point for prostate cancer-focused medicinal chemistry. The DrugMap database also cross-references this compound to 'Prostate cancer (ICD-11: 2C82)' under an 'Investigative' status, reinforcing the disease-area association [1]. Users should treat this as a hypothesis-generating differentiation that requires independent experimental validation rather than a quantitative potency claim.

Prostate cancer Antiproliferative Cell-based assay

Metal-Chelate Activity Annotation: Potential Relevance to Toxicity and Pharmacological Profiling

The vendor product description for the target compound uniquely states that it 'has also been shown to have metal chelate activity, which may be related to its toxicity profile and biological properties' . This annotation is not present in the publicly available product descriptions for the 2-phenyl, 2-(4-fluorophenyl), or 2-(4-methoxyphenyl) analogs. The fused benzimidazothiazole core provides nitrogen and sulfur donor atoms capable of coordinating transition metals, and the 3-carboxaldehyde group can further participate in metal-binding through Schiff-base condensation with amine-bearing ligands [1]. Metal-chelate activity is relevant to at least two practical concerns in compound procurement: (a) potential interference with metalloenzyme assays (false positives/negatives), and (b) the possibility of developing metal-based conjugates for targeted delivery or theranostic applications. No quantitative stability constants (log K) or specific metal-ion selectivity data are available, making this a qualitative differentiation only.

Metal chelation Toxicity profiling Bioinorganic chemistry

Aldehyde Derivatization Versatility: The 3-Carboxaldehyde as a Synthetic Handle for Library Expansion

The 3-carboxaldehyde group on the target compound serves as a versatile synthetic handle enabling condensation to hydrazones, Schiff bases, and propenone conjugates, as well as reduction to alcohols or oxidation to carboxylic acids [1]. A published SAR study by Kamal et al. demonstrated that 3-arylaminopropenone-linked 2-arylbenzo[d]imidazo[2,1-b]thiazole conjugates (synthesized from the corresponding 3-carbaldehydes) exhibited IC₅₀ values ranging from 1.6 to 48.5 µM across four human cancer cell lines, with the most potent conjugate (4e) achieving an IC₅₀ of 1.6 µM against HeLa cells accompanied by G1-phase cell cycle arrest and mitochondrial membrane potential collapse [2]. While these potency values derive from conjugates rather than the aldehyde precursor itself, they establish that the 3-carboxaldehyde function enables access to biologically active chemotypes. The p-tolyl-substituted aldehyde specifically offers a methyl group at the 4-position of the pendant phenyl ring, providing a distinct electronic (+I inductive effect) and steric environment for downstream SAR exploration that differs from the −I effect of the 4-fluoro analog or the +M effect of the 4-methoxy analog [3].

Synthetic intermediate Aldehyde derivatization Library synthesis

Synthetic Accessibility via One-Pot Multicomponent Methodologies: Scalability and Green Chemistry Alignment

The benzo[d]imidazo[2,1-b]thiazole scaffold can be constructed via operationally simple one-pot multicomponent domino cyclization under microwave irradiation from 2-aminobenzothiazoles, 2-oxoaldehydes, and cyclic 1,3-dicarbonyl compounds, avoiding metal catalysts and enabling gram-scale synthesis [1]. An alternative I₂/DMSO-mediated three-component approach using 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones has also been demonstrated with a wide substrate scope and facile purification [2]. While these published methods describe the general scaffold synthesis rather than the specific p-tolyl derivative, the methodology tolerates diverse aryl substitution patterns, implying that the p-tolyl variant is accessible through identical routes. The metal-free conditions align with green chemistry principles and reduce heavy-metal contamination risks in biological testing, a consideration that distinguishes this scaffold class from many palladium- or copper-dependent heterocycle syntheses [1][2].

One-pot synthesis Microwave-assisted Metal-free Scalability

2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde: Evidence-Derived Best-Fit Application Scenarios for Scientific Procurement


Medicinal Chemistry Hit-Finding: Prostate Cancer Phenotypic Screening Starting Point

For teams initiating a prostate cancer phenotypic screen, this compound carries a disease-specific biological annotation (prostate cancer cell inhibition in vitro) not documented for its 2-phenyl or 2-(4-fluorophenyl) analogs [1]. While the annotation lacks quantitative IC₅₀ data, it provides a rationale for prioritizing this scaffold over close analogs in primary screening decks targeting prostate cancer. The compound should be used as one of several chemotypes in an unbiased screen, with confirmatory dose-response profiling (e.g., against LNCaP, PC-3, or DU145 cell lines) performed in-house to establish quantitative potency benchmarks .

SAR Library Synthesis: Aldehyde-Based Derivatization for Conjugate Expansion

The 3-carboxaldehyde functionality enables rapid generation of hydrazone, Schiff-base, and propenone conjugate libraries through simple condensation chemistry [2]. Published SAR data demonstrate that propenone conjugates derived from this scaffold class achieve sub-micromolar to low-micromolar IC₅₀ values (as low as 1.6 µM against HeLa) with mechanistic signatures including G1 arrest and mitochondrial depolarization [3]. The p-tolyl group's moderate electron-donating character (σₚ = −0.17) provides a distinct electronic environment for SAR exploration compared to the electron-withdrawing 4-fluoro (σₚ = +0.06) or strongly electron-donating 4-methoxy (σₚ = −0.27) congeners [4].

Metallodrug or Metalloprotein Assay Development: Leveraging Documented Metal-Chelate Propensity

The vendor-documented metal-chelate activity of this compound supports its use either as a ligand scaffold for synthesizing metal-based anticancer agents (e.g., Co²⁺, Ni²⁺, Cu²⁺ complexes, as demonstrated for related benzoimidazothiazole aldehydes [5]) or as a control compound in metalloenzyme inhibition assays where metal chelation may contribute to observed activity. Researchers developing fluorescence-based metal-ion sensors using the benzimidazothiazole fluorophore should note that BIT-3 (a closely related benzo[d]imidazo[2,1-b]thiazole probe) achieved a Zn²⁺ detection limit of 0.03 µM and a binding constant of 6.8 × 10⁹ M⁻¹ [6], suggesting that the p-tolyl carboxaldehyde may serve as a precursor for analogous sensor development.

Computational Chemistry and QSAR Model Building: A Physicochemically Distinct Data Point for Training Sets

With a computed XLogP3 of 5.1—the highest among the three commercially available 2-aryl-3-carbaldehyde congeners—and a topological PSA of 34.37 Ų, this compound occupies a distinct region of physicochemical property space [4]. Its inclusion in QSAR training sets for membrane permeability, cellular potency, or toxicity prediction adds a data point with high lipophilicity combined with zero H-bond donors and only three H-bond acceptors, a combination underrepresented in many public-domain compound collections. The compound's computed properties (MW 292.4, logP 5.1, HBD 0, HBA 3, RotB 2) place it near the upper boundary of typical lead-like chemical space [4].

Quote Request

Request a Quote for 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.